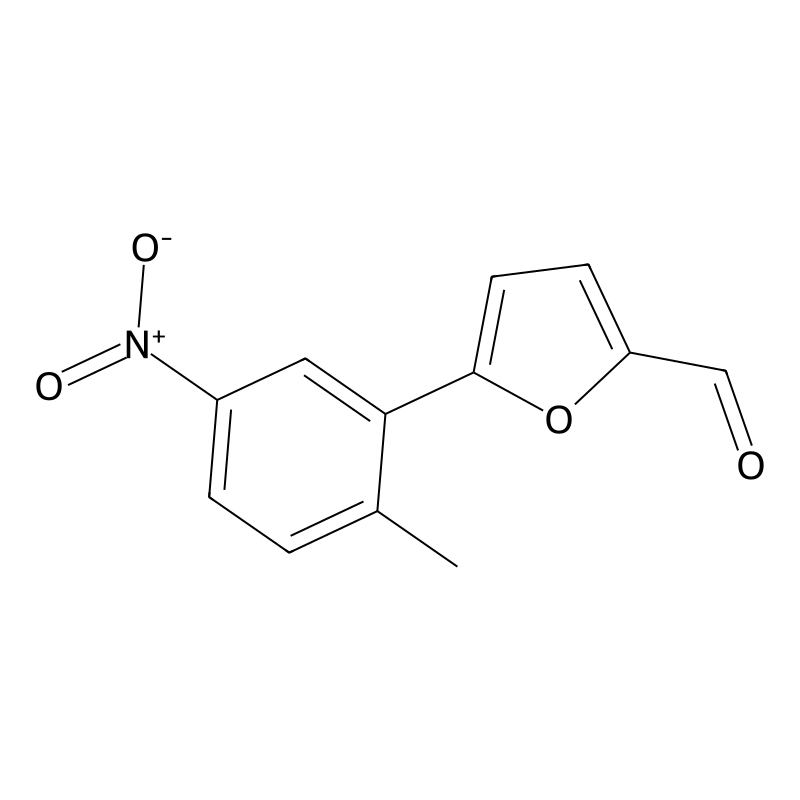

5-(2-Methyl-5-nitrophenyl)-2-furaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(2-Methyl-5-nitrophenyl)-4-(pyridin-2-yl)-pyrimidin-2-amine

Scientific Field: Medicinal Chemistry

Application Summary: This compound is a potential template for drug design against Chronic Myeloid Leukemia (CML).

Methods of Application: The design and construction of the target molecule were carried out starting from the guanidinium nitrate salt (previously synthesized) and the corresponding enaminone.

Results or Outcomes: The molecular docking study using Vina software revealed an energy affinity of ΔG= -10.3 kcal/mol for this compound.

1-(2-Methyl-5-nitrophenyl)-5-oxo-N-(3-sulfamoylphenyl)pyrrolidine-3-carboxamide

5-(2-Methyl-5-nitrophenyl)-2-furaldehyde is an organic compound characterized by the presence of a furan ring and a nitrophenyl group. The molecular structure features a furan aldehyde with a methyl and nitro substituent on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This compound has garnered attention in various fields, including organic synthesis and medicinal chemistry, due to its potential applications and unique properties.

The chemical behavior of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde is primarily dictated by the functional groups present in its structure. Key reactions include:

- Nucleophilic Substitution: The nitro group can facilitate nucleophilic attacks, leading to the formation of various derivatives.

- Condensation Reactions: This compound can undergo condensation with amines or hydrazines to form imines or hydrazones, respectively.

- Oxidation: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols depending on the reaction conditions.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activities or different chemical properties .

Research indicates that 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde exhibits notable biological activities, particularly as an antimicrobial and anticancer agent. Its structural components contribute to its ability to interact with biological targets. For instance, compounds containing nitro groups are often associated with increased biological activity due to their potential to form reactive intermediates that can disrupt cellular processes .

Several synthetic routes have been developed for the preparation of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde:

- Nitration of 2-Methylphenol: This method involves the nitration of 2-methylphenol followed by its reaction with furaldehyde under acidic conditions.

- Friedel-Crafts Acylation: The compound can also be synthesized through Friedel-Crafts acylation using acetic anhydride and 2-methyl-5-nitrophenol, leading to the formation of the desired furaldehyde.

- Condensation Reactions: Another approach is through the condensation of 2-methyl-5-nitrophenol with furaldehyde in the presence of acid catalysts .

These methods provide various yields and purity levels, which can be optimized based on specific experimental conditions.

5-(2-Methyl-5-nitrophenyl)-2-furaldehyde finds applications in:

- Pharmaceuticals: Due to its biological activities, it is explored as a lead compound for developing new drugs.

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

- Agricultural Chemicals: Its derivatives may be used in developing agrochemicals due to their potential herbicidal or fungicidal properties .

Interaction studies involving 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde focus on its binding affinity with various biological macromolecules, such as proteins and nucleic acids. These studies help elucidate the mechanism of action behind its biological effects, particularly in inhibiting microbial growth or cancer cell proliferation. For instance, some studies have demonstrated that compounds with similar structures can interact with DNA or enzymes involved in metabolic pathways, leading to cytotoxic effects .

Several compounds share structural similarities with 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde, including:

- 5-Nitro-2-furaldehyde: Lacks the methyl group but retains similar reactivity due to the nitro substituent.

- 5-(2-Nitrophenyl)-2-furaldehyde: Similar in structure but differs in substituents on the phenyl ring.

- 5-(Hydroxymethyl)-2-furaldehyde: A furan derivative that exhibits different reactivity due to the hydroxymethyl group.

Comparison TableCompound Name Key Features Unique Properties 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde Contains both methyl and nitro groups Enhanced reactivity and biological activity 5-Nitro-2-furaldehyde Only nitro group Less sterically hindered than methyl derivative 5-(2-Nitrophenyl)-2-furaldehyde Nitrophenyl substituent Different biological activity profile 5-(Hydroxymethyl)-2-furaldehyde Hydroxymethyl group Different solubility and reactivity

| Compound Name | Key Features | Unique Properties |

|---|---|---|

| 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde | Contains both methyl and nitro groups | Enhanced reactivity and biological activity |

| 5-Nitro-2-furaldehyde | Only nitro group | Less sterically hindered than methyl derivative |

| 5-(2-Nitrophenyl)-2-furaldehyde | Nitrophenyl substituent | Different biological activity profile |

| 5-(Hydroxymethyl)-2-furaldehyde | Hydroxymethyl group | Different solubility and reactivity |

This comparison highlights how variations in substituents affect both chemical behavior and potential applications of these compounds.